molecular formula C11H12N2O B1368340 N-(2-furanylmethyl)-1,2-benzenediamine

N-(2-furanylmethyl)-1,2-benzenediamine

Cat. No.: B1368340
M. Wt: 188.23 g/mol
InChI Key: BVNSOWGILSPIQM-UHFFFAOYSA-N
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Description

N-(2-Furanylmethyl)-1,2-benzenediamine is a substituted aromatic diamine featuring a furanylmethyl group attached to one of the amine nitrogens of 1,2-benzenediamine. Substituted 1,2-benzenediamines are pivotal in organic synthesis, catalysis, and bioactive molecule development due to their chelating ability and redox activity .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-N-(furan-2-ylmethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H12N2O/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8,12H2

InChI Key

BVNSOWGILSPIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the benzenediamine backbone significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Reference
N-(2-Aminoethyl)-1,2-benzenediamine -NHCH₂CH₂NH₂ 151.21 Ligand synthesis; potential chelator
N1-(tert-Butyl)-1,2-benzenediamine -NH-C(CH₃)₃ ~178.28 (estimated) Stabilized amine for catalysis
N,N'-Bis[2-(1-pyrrolidinyl)ethyl]-1,2-benzenediamine -N(CH₂CH₂C₄H₈N) 302.25 Metal coordination; bulky ligands
N1-Ethyl-4-methyl-1,2-benzenediamine -NHCH₂CH₃; -CH₃ (C4) ~164.24 (estimated) Intermediate in dye/polymer synthesis
Target Compound -NHCH₂(furan-2-yl) ~204.23 (estimated) Hypothetical pesticide/antioxidant

Key Observations :

  • Bulky substituents (e.g., pyrrolidinyl ethyl in ) reduce solubility but enhance steric effects in catalysis.
Catalytic Activity:
  • N,O-Bidentate Directing Groups : Analogous to , the furanylmethyl group may act as a directing group in metal-catalyzed C–H functionalization, though its efficacy compared to hydroxyl or carbonyl groups requires investigation .
  • Ligand Design : Bulky substituents (e.g., tert-butyl in ) improve thermal stability in metal complexes, whereas furanylmethyl’s electron-rich nature might enhance electron donation in coordination chemistry.

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